molecular formula C18H21N5O3S B2662683 N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide CAS No. 2094283-84-6

N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2662683
CAS No.: 2094283-84-6
M. Wt: 387.46
InChI Key: OVOOSLXZALXLKR-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group, a pyrazolylmethyl group, and a sulfamoylbenzamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the cyanocyclopentyl intermediate, followed by the introduction of the pyrazolylmethyl group through nucleophilic substitution. The final step involves the formation of the sulfamoylbenzamide moiety under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and sulfamoyl-containing molecules. Examples are:

  • N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}aniline
  • N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}phenylacetamide

Uniqueness

What sets N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-4-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-23(12-15-8-11-20-22-15)27(25,26)16-6-4-14(5-7-16)17(24)21-18(13-19)9-2-3-10-18/h4-8,11H,2-3,9-10,12H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOOSLXZALXLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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